2,3-Dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylcyclobutan-1-one is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . The IUPAC name for this compound is 2,3-dimethylcyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 2,3-Dimethylcyclobutan-1-one is 1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2,3-Dimethylcyclobutan-1-one is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Fragmentation and Isomerization Studies
2,3-Dimethylcyclobutan-1-one and related compounds have been investigated for their potential in fragmentation and isomerization processes. A study by Jug and Dwivedi (1982) explored the fragmentation and isomerization of 1,2-dimethylcyclobutane, a structurally similar compound. They found that symmetric cleavage of cis-dimethylcyclobutane is a favored process leading to fragmentation, and also studied the isomerization possibilities of cis- to trans- dimethylcyclobutane (Jug & Dwivedi, 1982).
Synthetic Chemistry and Natural Products
Hancock et al. (2019) discussed the synthesis of gem-dimethylcyclobutane natural products, highlighting recent syntheses where the gem-dimethylcyclobutane is assembled via de novo approaches. This suggests a significant interest in the compound and its derivatives for synthesizing natural products (Hancock, Wiest, & Brown, 2019).
Strain Energy and Organic Synthesis
Ringer and Magers (2007) examined the conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect, which is often used in organic synthesis as a ring-closing effect. Their calculations indicated that 1,1-dimethylcyclobutane is more than 8 kcal mol-1 less strained than cyclobutane, suggesting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).
Crystal Structure Analysis
Yin et al. (2012) synthesized a compound with a fragment of 2,2-dimethylcyclobutane and studied its crystal structure. They analyzed intermolecular and intramolecular hydrogen bonds, providing insights into the structural aspects of these compounds (Yin, Yu, Zhang, Hu, & Song, 2012).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVGZXHESDAIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38559-13-6 |
Source
|
Record name | 2,3-dimethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.